molecular formula C12H18Cl2N4O2 B1452190 2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride CAS No. 1158736-09-4

2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride

Cat. No. B1452190
CAS RN: 1158736-09-4
M. Wt: 321.2 g/mol
InChI Key: LGXWEHXTELIHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 1431964-99-6 . It is also known as "(4-{[1,3]oxazolo[4,5-b]pyridin-2-yl}morpholin-2-yl)methanamine hydrochloride" .

Scientific Research Applications

  • Synthesis of Heterocyclic Systems :

    • The compound has been used in the synthesis of diverse heterocyclic systems, demonstrating its versatility as a building block in organic chemistry. For instance, it contributes to the formation of imidazo[1,2-a]pyridines and oxazolo[3,4-a]pyridines (Bogolyubov et al., 2004).
  • Development of Novel Compounds :

    • Research has focused on synthesizing new compounds using this substance as a precursor. Such efforts include the first synthesis of 5-Chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol, which was achieved through Pd-catalyzed arylation (Sakee & Grigg, 2009).
  • Pharmacological and Biological Research :

    • While focusing on excluding drug usage, dosage, and side effects, it's important to note that such compounds have been evaluated for potential pharmacological applications. For instance, compounds like 2-(substituted phenyl)oxazolo[4,5-b]pyridines have been explored for their anti-inflammatory and analgesic activities, indicating the potential medical significance of these compounds (Clark et al., 1978).
  • Photophysical Properties :

    • The photophysical properties of derivatives have been studied, revealing insights into the relationships between their structures and photophysical behaviors. Such research is vital in developing new materials for electronic and optical applications (Shatsauskas et al., 2019).
  • Corrosion Inhibition :

    • Studies have also explored the use of related compounds in the field of materials science, such as their role in corrosion inhibition on metals. This application underscores the broad utility of these compounds beyond traditional chemical synthesis (Das et al., 2017).

properties

IUPAC Name

2-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2.2ClH/c13-4-3-9-8-16(6-7-17-9)12-15-11-10(18-12)2-1-5-14-11;;/h1-2,5,9H,3-4,6-8,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXWEHXTELIHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=C(O2)C=CC=N3)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride
Reactant of Route 2
2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride
Reactant of Route 3
2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride
Reactant of Route 4
2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride
Reactant of Route 6
2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.